N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
N-((4-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a 1,2,4-triazole derivative featuring a benzamide core, a 2-methoxyphenyl substituent at the 4-position of the triazole ring, and a 3-(trifluoromethyl)benzylthio group at the 5-position. This compound’s structure integrates electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O2S/c1-34-21-13-6-5-12-20(21)32-22(15-29-23(33)18-9-3-2-4-10-18)30-31-24(32)35-16-17-8-7-11-19(14-17)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIMSIXTOPJCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 498.5 g/mol. The compound features a triazole ring, which is a key moiety associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.5 g/mol |
| CAS Number | 391897-58-8 |
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the triazole moiety have shown significant antibacterial activity against various strains of bacteria. For example, derivatives of 1,2,4-triazoles have been reported to exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups such as methoxy or trifluoromethyl enhances the antibacterial efficacy .
- Antifungal Activity : Triazole derivatives are also recognized for their antifungal properties. Studies have shown that certain triazole compounds demonstrate potent activity against fungal pathogens like Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of standard antifungal agents .
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been found to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins . The IC50 values for such compounds often fall below those of established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the phenyl rings and the triazole moiety significantly influence biological activity:
- Substituents on the Phenyl Ring : The introduction of methoxy groups enhances solubility and biological activity.
- Trifluoromethyl Group : This group has been associated with increased lipophilicity and improved interaction with biological targets .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated a series of triazole derivatives against drug-resistant bacterial strains. The compound exhibited superior antibacterial activity compared to conventional antibiotics like vancomycin and ciprofloxacin .
- Anticancer Evaluation : In vitro studies demonstrated that the compound induced significant cytotoxic effects in breast cancer cell lines, with an IC50 value lower than that of common chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity . Research has shown that derivatives of triazole compounds possess promising antimicrobial properties. For instance, studies have highlighted that triazole derivatives can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger . The incorporation of a thiol group enhances the antimicrobial efficacy, suggesting that N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide could be developed into a potent antimicrobial agent.
Antifungal Properties
The antifungal properties of triazole compounds are well-documented. Compounds similar to this compound have been synthesized and tested for their ability to inhibit fungal growth. The structural characteristics of triazoles allow them to interfere with fungal cell membrane synthesis, making them effective against various fungal infections .
Anticancer Potential
Research indicates that triazole derivatives may also exhibit anticancer properties . The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. Studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against different cancer cell lines . this compound's unique configuration may offer additional pathways for anticancer activity.
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture as an agrochemical . Triazoles are known for their fungicidal properties and are widely used in crop protection. The ability to inhibit fungal pathogens can help in managing plant diseases and improving crop yields . The trifluoromethyl group may also enhance the compound's stability and efficacy in agricultural formulations.
Molecular Modeling Studies
Molecular modeling studies provide insights into the interaction mechanisms of this compound with biological targets. These studies help in predicting the binding affinities and elucidating the structure-activity relationships (SAR), which are crucial for optimizing the compound's efficacy .
Data Table: Comparison of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Effective against both bacterial strains |
| Antifungal | Aspergillus niger | Inhibitory effects observed |
| Anticancer | Various cancer cell lines | Cytotoxic effects noted |
| Agrochemical | Fungal pathogens in crops | Potential use as a fungicide |
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The benzylthio group (-S-CH2-C6H4-CF3) undergoes oxidation under mild to moderate conditions.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| H2O2 (30%), acetic acid, 50°C | Sulfoxide (-SO-CH2-C6H4-CF3) | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone (-SO2-CH2-C6H4-CF3) |
Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfur atom, facilitating oxidation.
Nucleophilic Substitution at the Thioether
The thioether’s sulfur atom can act as a leaving group in SN2 reactions.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Alkyl halides (R-X), K2CO3, DMF | Substituted alkyl derivatives (-S-R) | |
| Arylboronic acids, Pd catalysis | Cross-coupled arylthio products |
Key Observation : Steric hindrance from the trifluoromethylbenzyl group may reduce reaction rates compared to simpler thioethers .
Hydrolysis of the Benzamide Group
The benzamide (-NH-C(=O)-C6H5) is susceptible to acidic or basic hydrolysis.
| Conditions | Product | Reference |
|---|---|---|
| 6M HCl, reflux, 12h | Carboxylic acid (-COOH) + Benzylamine | |
| NaOH (10%), ethanol, 80°C, 8h | Sodium carboxylate + Free amine |
Stability Note : The electron-donating methoxy group on the triazole’s phenyl ring slightly stabilizes the amide against hydrolysis.
Functionalization of the Triazole Ring
The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions.
Limitation : Steric bulk from the 2-methoxyphenyl and benzylthio groups may hinder reactivity at the triazole’s N-1 and N-2 positions .
Demethylation of Methoxyphenyl Group
| Reagents/Conditions | Product | Reference |
|---|---|---|
| BBr3, CH2Cl2, -78°C to RT | Hydroxyphenyl derivative |
Electrophilic Substitution on Benzamide’s Phenyl Ring
| Reaction | Reagents/Conditions | Position/Product | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para-nitrobenzamide | |
| Halogenation | Cl2/FeCl3 | Chlorinated benzamide |
Reductive Reactions
The nitro group (if introduced via electrophilic substitution) can be reduced:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| H2, Pd/C, ethanol | Amino-substituted derivative | |
| SnCl2/HCl | Amine + HCl salt |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include 1,2,4-triazole and triazine derivatives with benzamide or sulfonamide moieties. Key structural comparisons are summarized below:
Table 1: Substituent Profiles of Selected Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-(trifluoromethyl)benzylthio group enhances lipophilicity and metabolic stability compared to sulfonamide (e.g., Compound 52) or sulfonyl (e.g., Compound 7–9) analogs .
- Benzamide Core : Present in all listed compounds, this moiety likely serves as a pharmacophore for hydrogen bonding or π-π stacking interactions .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points : The target compound’s melting point is expected to exceed 250°C, similar to triazole derivatives with rigid substituents (e.g., Compound 52: 277–279°C) .
- IR Spectroscopy : The benzamide C=O stretch (~1680 cm⁻¹) aligns with values reported for Compound 6 (1606 cm⁻¹) and Compound 8a (1679 cm⁻¹) .
- ¹H-NMR : Aromatic protons (δ 7.2–8.1) and methylene signals (δ ~4.5 for CH₂-S) are consistent with analogs in and .
Q & A
Q. What are common synthetic routes for preparing this 1,2,4-triazole derivative, and how can reaction conditions be optimized?
The compound is typically synthesized via intramolecular cyclization of thiosemicarbazides or Mannich reactions. For example, thiosemicarbazide intermediates can be generated by refluxing hydrazides with phenylisothiocyanate in ethanol, followed by cyclization under basic conditions . Key parameters include solvent polarity (e.g., ethanol or acetonitrile), temperature (reflux at ~78°C), and stoichiometric ratios of reagents. Optimization often involves adjusting reaction time (24–48 hours) and using catalysts like potassium carbonate .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions, such as the 2-methoxyphenyl group and trifluoromethylbenzylthio moiety .
- FT-IR identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹ and S–C stretch at ~650 cm⁻¹) .
- LC-MS validates molecular weight and purity, particularly for detecting byproducts from incomplete cyclization .
- X-ray crystallography resolves tautomeric equilibria (e.g., thione-thiol forms), which can influence biological activity .
Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?
Standard protocols include:
- Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
- Enzyme inhibition studies targeting bacterial proliferation enzymes like acps-pptase, with IC₅₀ values calculated via spectrophotometric methods .
- Cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yield be improved for the trifluoromethylbenzylthio substituent?
The trifluoromethyl group’s steric and electronic effects require precise control:
Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?
Discrepancies may arise from tautomerism (thione vs. thiol forms) or substituent positioning:
- Computational modeling (e.g., DFT) predicts dominant tautomers and electronic properties .
- Isothermal titration calorimetry (ITC) quantifies binding affinities to enzyme targets, clarifying structure-activity relationships (SAR) .
- Comparative SAR studies using analogs (e.g., replacing trifluoromethyl with methyl or halogens) identify critical substituents .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to improve stability .
- Prodrug strategies : Modify the benzamide moiety to ester or carbamate derivatives for controlled release .
- Pharmacokinetic profiling : Use in vitro microsomal assays (e.g., liver microsomes) to assess metabolic degradation pathways .
Q. What advanced techniques validate the compound’s interaction with bacterial enzyme targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
